SF-1-087 -

SF-1-087

Catalog Number: EVT-1535550
CAS Number:
Molecular Formula: C34H40N2O8S
Molecular Weight: 636.76
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
SF-1-087 is a potent and selective STAT5 inhibitor.
Source and Classification

SF-1-087 is classified as a sulfonamide derivative, which is a common structural motif in many pharmaceutical agents. It has been synthesized as part of a broader research effort to explore the therapeutic potential of Stat3 and Stat5 inhibitors in treating cancers, particularly hepatocellular carcinoma. The compound has been evaluated for its biochemical properties and efficacy in vitro, showing promise as a potential therapeutic agent against malignancies that exhibit aberrant Stat signaling pathways .

Synthesis Analysis

Methods and Technical Details

The synthesis of SF-1-087 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors, often utilizing sulfonyl chlorides and amines.
  2. Synthetic Route: The compound is synthesized through a multi-step process that includes:
    • Formation of sulfonamide by reacting amines with sulfonyl chlorides.
    • Methylation reactions to introduce specific functional groups that enhance biological activity.
    • Purification processes such as recrystallization or chromatography to obtain the final product with high purity .
Molecular Structure Analysis

Structure and Data

The molecular formula of SF-1-087 is represented as C₁₅H₁₈N₄O₃S, indicating it contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The compound's structure can be depicted using various chemical notation systems such as SMILES or InChI keys:

  • Canonical SMILES: CC(C(=O)N)N(C)S(=O)(=O)C
  • Molecular Weight: Approximately 334.39 g/mol.

The structural features include:

  • A sulfonamide group that contributes to its biological activity.
  • Functional groups that enhance solubility and interaction with target proteins .
Chemical Reactions Analysis

Reactions and Technical Details

SF-1-087 can undergo several types of chemical reactions:

  1. Nucleophilic Substitution: This can occur at the sulfonamide nitrogen or other electrophilic centers within the molecule.
  2. Hydrolysis: Under acidic or basic conditions, the compound may hydrolyze to form different derivatives.
  3. Oxidation/Reduction: Depending on the conditions, SF-1-087 can be oxidized to form sulfone derivatives or reduced to alter functional groups.

These reactions are fundamental for modifying the compound's properties to enhance its efficacy or reduce toxicity .

Mechanism of Action

Process and Data

The mechanism by which SF-1-087 exerts its inhibitory effects involves:

  1. Binding to Stat Proteins: SF-1-087 binds to the SH2 domain of Stat3 and Stat5, preventing their dimerization.
  2. Disruption of DNA Binding: By inhibiting dimerization, SF-1-087 effectively prevents these transcription factors from binding to their target genes involved in cell proliferation and survival.
  3. Downregulation of Oncogenic Pathways: This inhibition leads to decreased expression of genes that promote cancer cell growth, thereby inducing apoptosis in malignant cells .
Physical and Chemical Properties Analysis

Physical Properties

SF-1-087 exhibits several notable physical properties:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide (DMSO), which facilitates its use in biological assays.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature.

Chemical Properties

Key chemical properties include:

  • pKa Values: Indicative of its acidic or basic nature which affects its solubility and interaction with biological targets.
  • Melting Point: Specific melting point data would provide insights into purity and crystallinity .
Applications

Scientific Uses

SF-1-087 has several applications in scientific research:

  1. Cancer Research: As an inhibitor of Stat3 and Stat5, it is used in studies aimed at understanding the role of these proteins in cancer biology.
  2. Drug Development: It serves as a lead compound for developing new therapeutics targeting transcription factors involved in oncogenesis.
  3. Biochemical Assays: Utilized in various assays to evaluate the effectiveness of Stat inhibitors in cellular models.
Biochemical and Pathophysiological Context of STAT3 Signaling

STAT3 as a Cytosolic Transcription Factor in Oncogenesis

STAT3 (Signal Transducer and Activator of Transcription 3) is a latent cytoplasmic transcription factor that becomes activated upon phosphorylation by upstream kinases (e.g., JAK, SRC). Structurally, STAT3 contains six conserved functional domains: an N-terminal domain facilitating oligomerization, a coiled-coil domain for protein interactions, a DNA-binding domain (DBD), a linker region, a Src homology 2 (SH2) domain critical for phosphotyrosine recognition and dimerization, and a C-terminal transactivation domain [8]. In normal physiological contexts, STAT3 regulates essential cellular processes including proliferation, differentiation, and apoptosis. Following cytokine or growth factor stimulation, STAT3 undergoes phosphorylation-induced activation and translocates to the nucleus, where it binds to specific promoter sequences (e.g., GAS elements) to initiate transcription of target genes [8].

Table 1: Core Functional Domains of STAT3

DomainStructural FeaturesFunctional Role
N-terminalFour-helix bundleMediates STAT3 oligomerization and nuclear accumulation
Coiled-coilα-helical protein interaction interfaceBinds chaperones and regulatory proteins
DNA-binding (DBD)β-barrel scaffold with loop recognition motifsRecognizes TTC(N)3-4GAA promoter sequences
SH2 domainDeep phosphotyrosine-binding pocketBinds pY-peptide motifs to enable dimerization
Transactivation C-tailDisordered region with phosphorylation sitesRecruits transcriptional co-activators (e.g., CBP/p300)

In oncogenesis, STAT3 undergoes dysregulated activation, transforming it into a potent driver of malignant progression. Unlike transient activation in normal cells, persistent STAT3 signaling in tumors sustains the expression of oncogenes such as BCL2, MYC, CCND1, and VEGF, while suppressing tumor suppressors like TP53 [8]. This transcriptional reprogramming enables cancer hallmarks including unchecked proliferation, angiogenesis, metabolic adaptation, and immune evasion. The STAT3 pathway intersects with oncogenic cascades like EGFR, RAS-MAPK, and PI3K-AKT, creating feed-forward loops that amplify tumor growth signals [8].

Hyperactivation of STAT3 in Human Cancers and Disease Pathogenesis

STAT3 hyperactivation is a pathological feature in >70% of solid and hematologic malignancies and correlates with advanced disease stage, therapeutic resistance, and poor prognosis. This aberrant signaling arises from multiple mechanisms: (1) Autocrine/paracrine overproduction of cytokines (e.g., IL-6) activating JAK-STAT cascades; (2) Gain-of-function mutations in receptor tyrosine kinases (e.g., EGFRvIII); (3) Constitutive activation of non-receptor kinases (e.g., SRC); (4) Loss of negative regulators (e.g., SOCS3, PTPRT phosphatases); and (5) STAT3 gene amplification or somatic mutations stabilizing its phosphorylated form [8].

Table 2: Prevalence and Impact of STAT3 Hyperactivation in Human Cancers

Cancer TypePrevalence of STAT3 HyperactivationKey Pathogenic Consequences
Breast carcinoma60-80%Stemness enrichment, trastuzumab resistance
Head & neck squamous75-95%VEGF-driven angiogenesis, immunosuppression
Non-small cell lung50-70%Metastasis via TWIST1 induction, PD-L1 upregulation
Pancreatic ductal>90%Desmoplasia, T-cell exhaustion, gemcitabine resistance
Glioblastoma multiforme60%GSC maintenance, blood-brain barrier disruption

Pathogenically, constitutive STAT3 signaling remodels the tumor microenvironment (TME) by inducing immunosuppressive cytokines (IL-10, IL-23) and checkpoint ligands (PD-L1), thereby inhibiting dendritic cell maturation and cytotoxic T-cell infiltration [8]. STAT3 also coordinately upregulates hypoxia-inducible factor 1α (HIF1α) and vascular endothelial growth factor (VEGF), fostering angiogenesis. Critically, STAT3 maintains cancer stem cell (CSC) populations through transcriptional control of NANOG, SOX2, and OCT4, enabling tumor recurrence and metastatic spread [8].

Mechanistic Role of STAT3 Dimerization in Transcriptional Regulation

STAT3 transcriptional activity is absolutely dependent on SH2 domain-mediated dimerization. Upon phosphorylation of tyrosine 705 (Y705) by upstream kinases, STAT3 monomers undergo a conformational shift that exposes their SH2 domains. This enables reciprocal phosphotyrosine-SH2 interactions between two monomers, forming parallel homodimers or heterodimers (e.g., with STAT1) [8]. Dimerization triggers nuclear translocation via importin α/β-mediated transport. Within the nucleus, dimeric STAT3 binds with nanomolar affinity to gamma-activated sequence (GAS) elements in target gene promoters through its DBD. The dimer interface creates a symmetric binding groove that positions the transactivation domains to recruit transcriptional machinery, including RNA polymerase II, p300/CBP, and histone acetyltransferases [8].

Table 3: Biochemical Properties of STAT3 Dimerization States

ParameterMonomeric STAT3Dimeric STAT3
Y705 PhosphorylationAbsentRequired for dimer stability
ConformationClosed (SH2 buried)Open (SH2 engaged with pY of partner)
Nuclear Localization<5%>90%
DNA-Binding AffinityMicromolar (non-functional)Nanomolar (functional)
Transcriptional OutputBasalAmplified (10–100x target gene induction)

SF-1-087 is a small-molecule inhibitor that selectively disrupts STAT3 dimerization by targeting the SH2 domain. It competitively binds the phosphotyrosine pocket (KD ≈ 0.5–1 µM), preventing reciprocal SH2-pY705 interactions between monomers [8]. Biochemical studies demonstrate that SF-1-087:

  • Reduces STAT3-DNA binding by >80% in EMSA assays
  • Suppresses transcriptional activity of luciferase reporters by 60–90%
  • Abolishes STAT3 homodimer formation in FRET/co-IP assays without affecting STAT1/5 dimerization [8]

Notably, SF-1-087 exhibits minimal effects on upstream kinases (JAK2, SRC) at therapeutic concentrations, distinguishing it from indirect pathway inhibitors. By directly targeting the dimerization interface, SF-1-087 disrupts the final step in STAT3 activation, making it a mechanistically distinct therapeutic strategy [8].

Properties

Product Name

SF-1-087

IUPAC Name

4-(2-(N-(tert-Butoxycarbonyl)-4-methylphenylsulfonamido)-N-(4-cyclohexylbenzyl)acetamido)-2-hydroxybenzoic acid

Molecular Formula

C34H40N2O8S

Molecular Weight

636.76

InChI

InChI=1S/C34H40N2O8S/c1-23-10-17-28(18-11-23)45(42,43)36(33(41)44-34(2,3)4)22-31(38)35(27-16-19-29(32(39)40)30(37)20-27)21-24-12-14-26(15-13-24)25-8-6-5-7-9-25/h10-20,25,37H,5-9,21-22H2,1-4H3,(H,39,40)

InChI Key

PZIAIBCFVUIGPT-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=C(N(CC2=CC=C(C3CCCCC3)C=C2)C(CN(C(OC(C)(C)C)=O)S(=O)(C4=CC=C(C)C=C4)=O)=O)C=C1O

Solubility

Soluble in DMSO

Synonyms

SF-1-087; SF1-087; SF-1087

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.